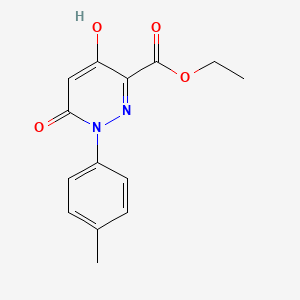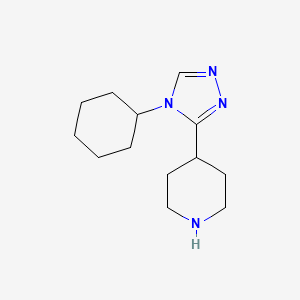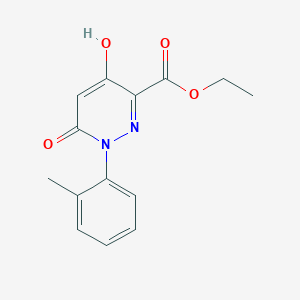![molecular formula C12H18N6 B1425424 1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1496858-14-0](/img/structure/B1425424.png)
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
The compound “1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a cyclohexyl group, a pyrazole ring, and a triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl group, a pyrazole ring, and a triazole ring. These rings would likely be connected by single bonds, and the amine group would be attached to the triazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and triazole rings are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic additions, and various types of ring-opening and ring-closing reactions .Scientific Research Applications
Cobalt(II) Complexes and Catalysis
Research involving the structural analysis of cobalt(II) complexes with ligands similar to the query compound has shown that these complexes can exist in monomeric four-coordinated and five-coordinated forms, depending on the N′-substitution group. Specifically, a study highlighted the use of such a complex for the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with a high molecular weight and narrow polydispersity index. This indicates the compound's potential in catalyzing polymer synthesis under certain conditions (Sunghye Choi et al., 2015).
Biological Activity Studies
Derivatives of 1,2,4-triazoles, including those structurally related to the query compound, have been synthesized and evaluated for their biological activity. For instance, compounds have been synthesized for potential antibacterial and antifungal applications, with some derivatives showing promising activity against various bacteria strains. This underscores the compound's relevance in the development of new antimicrobial agents (P. Uma et al., 2017).
Antimicrobial Activities of Novel Derivatives
A variety of novel derivatives incorporating the 1,2,4-triazole motif have been created and assessed for their antimicrobial properties. Research demonstrates the synthesis of these derivatives using efficient techniques and their subsequent evaluation against Gram-positive and Gram-negative bacterial strains. Some compounds have shown significant antimicrobial activities, highlighting the potential of such compounds in therapeutic applications (M. Idrees et al., 2019).
Catalysis and Polymerization
The compound's derivatives have also been explored as catalysts in polymerization reactions, such as the copolymerization of CO2 and cyclohexene oxide, forming environmentally friendly polymers. This application is indicative of the compound's utility in green chemistry and sustainable materials production (Anelisa Matiwane et al., 2020).
Future Directions
properties
IUPAC Name |
1-[(1-cyclohexylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c13-12-14-9-17(16-12)8-10-6-7-18(15-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVSUVJYFLADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)CN3C=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



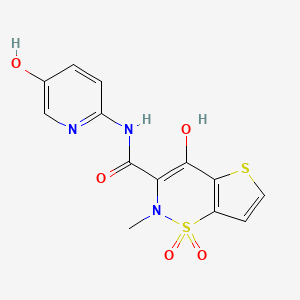
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
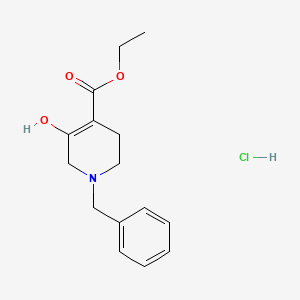
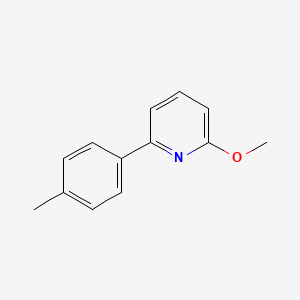

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
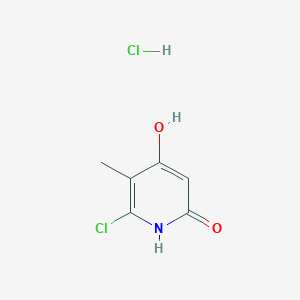


![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
